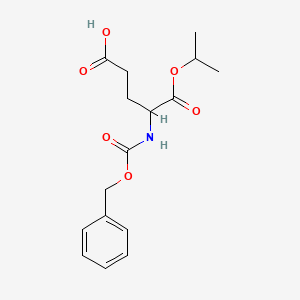

(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid

Description

Properties

Molecular Formula |

C16H21NO6 |

|---|---|

Molecular Weight |

323.34 g/mol |

IUPAC Name |

5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid |

InChI |

InChI=1S/C16H21NO6/c1-11(2)23-15(20)13(8-9-14(18)19)17-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,19) |

InChI Key |

NRSCPJKMEAHSJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound is characterized by the presence of a 5-oxo group, a phenylmethoxycarbonyl (benzyloxycarbonyl, Cbz) protected amino group at the 4-position, and a 5-propan-2-yloxy substituent on a pentanoic acid backbone. Its molecular formula is C12H14NO_5 with a molecular weight of approximately 236.24 g/mol. The stereochemistry at the 4-position is S, which is critical for its biological activity and synthetic utility.

Preparation Methods

General Synthetic Strategy

The synthesis of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid typically involves:

- Protection of the amino group using phenylmethoxycarbonyl (Cbz) to prevent side reactions.

- Introduction of the 5-oxo group via oxidation or ring closure strategies.

- Installation of the 5-propan-2-yloxy substituent through esterification or alkylation.

- Maintenance of stereochemical integrity throughout the synthesis.

Literature-Reported Synthesis Approaches

Synthesis via Protected 4-Phenylamino-5-oxoproline Derivatives

A 2002 study reports the synthesis of (2S,4S)-4-phenylamino-5-oxoproline derivatives, which are structurally related to the target compound. The method involves protection of the amino group with bulky groups such as N-Ts (tosyl) or N-Boc (tert-butoxycarbonyl), followed by oxidation to the 5-oxo derivative. The study emphasizes that under controlled conditions, no lactam ring opening or loss of stereochemical integrity occurs, as confirmed by NMR techniques. This approach suggests that protecting groups like Cbz can similarly be used to stabilize the amino function during synthesis.

Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Synthesis

A Chinese patent (CN111808040A) describes an environmentally friendly and high-yielding method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are closely related to the target compound. The method involves:

- Reacting a 2-amino-3-hydroxymethyl propionate hydrochloride derivative with S,S'-dimethyl dithiocarbonate in water under inert atmosphere.

- Subsequent alkaline hydrolysis to yield the 2-oxo-oxazolidine-4-carboxylic acid structure.

Key advantages include the use of water as a solvent, mild reaction conditions (5–35 °C), and high yields (>86%). The reaction proceeds without organic solvents that are harmful or irritant, improving safety and environmental impact.

This method can be adapted for the preparation of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid by using the appropriately protected amino acid precursor.

Typical Reaction Conditions and Purification

- Protection Step: The amino group is protected using phenylmethoxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., NaHCO3 or Na2CO_3) in an aqueous-organic biphasic system.

- Oxidation/Formation of 5-Oxo Group: Oxidation can be performed using mild oxidants or via ring closure to form an oxazolidine or pyroglutamic acid derivative.

- Alkylation/Esterification: The 5-propan-2-yloxy substituent is introduced by reacting with isopropanol derivatives or via esterification with isopropyl groups.

- Purification: The crude product is purified by silica gel column chromatography, using solvents such as dichloromethane and methanol mixtures, or by recrystallization.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the structure and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chiral HPLC: To confirm enantiomeric purity.

- Infrared Spectroscopy (IR): To verify functional groups such as carbonyl and carbamate.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino Group Protection | Phenylmethoxycarbonyl chloride, base | 0–25 | Water/organic biphasic | 85–95 | Maintain pH ~8–9 to avoid side reactions |

| Oxidation/5-Oxo Formation | Mild oxidants or ring closure | 5–35 | Water or organic solvents | 70–90 | Avoid racemization; inert atmosphere used |

| Alkylation/Esterification | Isopropanol derivatives, acid/base catalysts | 20–40 | Organic solvents | 75–85 | Control stoichiometry to avoid over-alkylation |

| Purification | Silica gel chromatography | Ambient | DCM/MeOH mixtures | — | Confirm purity by NMR and MS |

Research Findings and Perspectives

- The use of bulky protecting groups such as phenylmethoxycarbonyl (Cbz) is effective in preserving stereochemical integrity during synthesis despite steric hindrance near the reaction center.

- Environmentally friendly aqueous-phase synthesis methods, such as those involving S,S'-dimethyl dithiocarbonate and water as solvent, offer improved safety and higher yields compared to traditional organic solvent-based methods.

- The stereochemistry at the 4-position is stable under the described reaction conditions, as confirmed by advanced NMR techniques, ensuring the biological relevance of the synthesized compound.

- The synthetic routes are adaptable for scale-up due to mild conditions and the use of non-toxic solvents, which is advantageous for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxo derivatives, while reduction reactions can produce hydroxylated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent and Functional Group Variations

Key Observations :

- Protecting Groups : The Z-group in the target compound offers stability during peptide synthesis, while Boc (tert-butoxycarbonyl) in analogs is acid-labile, enabling selective deprotection.

- Functional Groups : The keto and ester groups in Z-Glu-OtBu enhance solubility in organic solvents, whereas amide-containing analogs exhibit higher polarity.

Physicochemical Properties

Key Observations :

Key Observations :

- Z-Glu-OtBu’s safety data aligns with general handling precautions for carbamate-protected amino acids .

- Analogs with free amino groups may exhibit higher biological activity but require stricter storage conditions.

Biological Activity

(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid, often referred to as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on cellular functions, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activity, including a phenylmethoxycarbonyl group which is known for enhancing lipophilicity and potentially improving membrane permeability.

Biological Activity Overview

Research has indicated several biological activities associated with (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation.

- Antioxidant Properties : Its ability to scavenge free radicals indicates potential protective effects against oxidative stress-related damage.

Case Studies

Several case studies have been conducted to elucidate the biological effects of this compound:

- Case Study 1 : A study examined the antimicrobial efficacy of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Case Study 2 : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

Data Table

The mechanisms underlying the biological activities of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid are still under investigation. However, preliminary data suggest:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory responses.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and influencing cellular signaling pathways.

Q & A

Q. How can the stereochemical integrity of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid be confirmed during synthesis?

Methodological Answer: To confirm the stereochemical configuration at the C4 position, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times against enantiomerically pure standards. For spatial arrangement validation, employ nuclear Overhauser effect spectroscopy (NOESY) to detect proximity between the phenylmethoxycarbonyl group and adjacent protons. X-ray crystallography is definitive for absolute configuration determination, particularly if single crystals can be obtained. These methods align with stereochemical validation protocols for structurally related compounds .

Q. What are the key considerations for optimizing the synthetic yield of this compound in multicomponent reactions (MCRs)?

Methodological Answer: Optimize reaction parameters by:

- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Catalyst screening: Test Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Temperature control: Maintain 50–60°C to balance reaction rate and side-product formation.

- Stoichiometry: Use a 1:1:1 molar ratio of amine, carbonyl, and carboxylic acid components to minimize byproducts.

Evidence from Ugi reaction optimizations for analogous 5-oxo-pentanoic acid derivatives achieved yields >90% under similar conditions .

Advanced Research Questions

Q. How can contradictory NMR data regarding the stability of β-lactam derivatives synthesized from this compound be resolved?

Methodological Answer: Contradictions in β-lactam stability may arise from dynamic equilibria or solvent-dependent conformational changes. Address this by:

- Variable-temperature NMR (VT-NMR): Monitor chemical shift changes between 25°C and −40°C to identify tautomerism or ring-opening.

- X-ray diffraction: Resolve crystal structures to confirm covalent bonding patterns.

- DFT calculations: Compare theoretical and experimental NMR shifts to validate proposed intermediates.

Similar approaches resolved ambiguities in oxazolidinone derivatives .

Q. What in silico strategies are effective for predicting the binding affinity of this compound to serine protease targets?

Methodological Answer: Use a tiered computational workflow:

Molecular docking (AutoDock Vina or Glide): Screen against crystallographic structures of trypsin-like proteases, prioritizing poses with hydrogen bonds to the catalytic serine.

Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100-ns trajectories, focusing on RMSD and interaction persistence.

Free-energy perturbation (FEP): Quantify ΔΔG for mutations in the binding pocket to identify critical residues.

Pharmacological data from structurally related inhibitors (e.g., DrugBank DB07102) suggest this compound may target thrombin or factor Xa .

Q. How can researchers mitigate racemization during the coupling of the phenylmethoxycarbonyl (Cbz) protecting group?

Methodological Answer: Minimize racemization by:

- Low-temperature activation: Use HOBt/DIC coupling reagents at 0–4°C to reduce base-induced epimerization.

- Microwave-assisted synthesis: Shorten reaction times (<5 minutes) to limit exposure to racemization-prone conditions.

- In situ monitoring: Track enantiomeric excess (EE) via chiral HPLC after each coupling step.

Racemization rates <2% were reported for analogous Cbz-protected amino acids using these protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and cell-based assays?

Methodological Answer: Discrepancies may arise from poor membrane permeability or off-target effects. Validate by:

- Permeability assays: Use Caco-2 monolayers or PAMPA to measure logPₑ and adjust substituents (e.g., replace isopropyloxy with PEGylated groups).

- Target engagement assays: Employ CETSA (cellular thermal shift assay) to confirm intracellular target binding.

- Proteomics profiling: Identify off-target interactions via affinity pull-downs coupled with LC-MS/MS.

Contradictions in activity for similar compounds were resolved by optimizing logD values (<3) and reducing efflux transporter affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.